N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 402.16919058 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Therapeutic Applications
- Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides has revealed their potential as novel antiallergic compounds. These compounds have shown significant potency in inhibiting histamine release and IL-4 production, suggesting their utility in treating allergic reactions (Menciu et al., 1999; Menciu et al., 1999).
- Antinociceptive Activity : Studies on pyridazinone derivatives have shown antinociceptive activity, indicating potential for pain management. Some derivatives were found more potent than aspirin, showcasing their potential as pain relievers (Dogruer et al., 2000).
Chemical Synthesis and Drug Development
- Protein Tyrosine Phosphatase 1B Inhibitors : Certain acetamide derivatives have been evaluated for their inhibitory activity on PTP1B, a target for antidiabetic drug development. These studies correlate well with docking studies and in vivo screening, suggesting their application in creating new diabetes treatments (Saxena et al., 2009).
- Antimicrobial Agents : Novel acetamide derivatives have shown promising antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial drugs (Debnath & Ganguly, 2015).
Material Science and Chemical Engineering
- Chemoselective Acetylation : The chemoselective monoacetylation of amino groups, facilitated by specific catalysts, has been explored for synthesizing intermediates crucial in natural synthesis of antimalarial drugs. This demonstrates the compound's relevance in material science and chemical engineering (Magadum & Yadav, 2018).
Environmental Science
- Herbicide Activity : Studies on the soil reception and activity of chloroacetamide herbicides, such as acetochlor, have provided insights into environmental behavior and efficacy of agricultural chemicals, relevant to environmental science and agronomy (Coleman et al., 2000).
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-30-18-8-6-16(7-9-18)20-10-11-23(29)27(26-20)15-22(28)24-13-12-17-14-25-21-5-3-2-4-19(17)21/h2-11,14,25H,12-13,15H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTPRQYLFYMBCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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